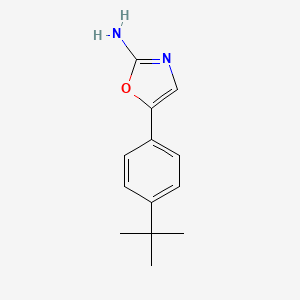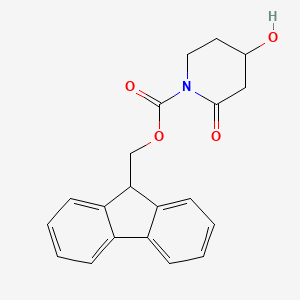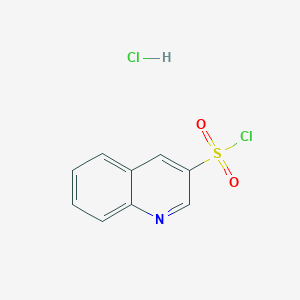![molecular formula C8H4F3N3O B13133388 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4F3N3O and a molecular weight of 215.13 g/mol . This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine with a formylating agent to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is primarily related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with various signaling pathways, modulating cellular responses .
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-(Trifluoromethyl)imidazo[1,2-c]pyrimidine-3-carbaldehyde
Comparison:
- Structural Differences: While all these compounds share the imidazo core and trifluoromethyl substitution, the position and nature of the heterocyclic ring differ.
- Unique Properties: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its specific ring structure, which may confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H4F3N3O |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-7-12-3-5(4-15)14(7)13-6/h1-4H |
Clé InChI |
ZNIPSGVEFYFAJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2N=C1C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)


![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)



![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)


![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)


